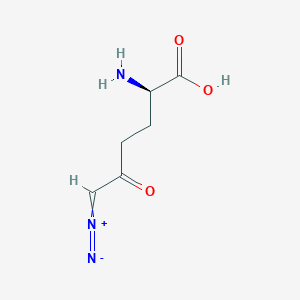

6-Diazo-5-oxo-D-norleucine

Overview

Description

6-Diazo-5-oxo-D-norleucine, also known as this compound, is a useful research compound. Its molecular formula is C6H9N3O3 and its molecular weight is 171,16 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Agent and Biosynthesis Pathway : DON, a diazo-containing amino acid, has been studied for over 60 years as a potent antitumor agent. The complete biosynthetic pathway of alazopeptin, which includes DON, has been elucidated, providing insights into the enzymology of N-N bond formation (Kawai et al., 2021).

Interaction with Glutaminase : Research has shown that DON is both an effective affinity label and a substrate for rat renal phosphate-dependent glutaminase, indicating its specific interaction with catalytically active groups (Clark, Shapiro, & Curthoys, 1982).

Transport Mechanisms in Bacteria : DON is transported into Escherichia coli using general aromatic amino acid and specific phenylalanine transport systems. Resistance to this antibiotic in E. coli results from decreased rates of transport and increased efflux (Williams, 1982).

Inhibition of Escherichia coli Growth : DON induces morphological changes in E. coli during the transition to a resistant state, suggesting its role in inhibiting de novo purine biosynthesis and cell-wall synthesis (Coggin & Martin, 1965).

Chemical Reactivity and Synthesis : The transfer of the metallocarbene derived from DON undergoes various chemical reactions, indicating its potential in chemical synthesis and modification (Maux, Nicolas, Chevance, & Simonneaux, 2010).

Tumor-Targeted Drug Delivery : Prodrugs of DON have been developed to enhance tumor cell-to-plasma ratio, indicating its potential in targeted cancer therapy (Tenora et al., 2019).

Mitochondrial Disruption in Cancer Cells : DON has been shown to cause mitochondrial damage, particularly in neuroendocrine tumor cells, suggesting its role in antitumor effects (Wu et al., 1999).

Revival for Metabolic Cancer Therapy : There's renewed interest in using DON in combination with other drugs for metabolic therapy of cancer due to its inhibition of glycolysis and glutaminolysis (Cervantes-Madrid, Romero, & Dueñas-González, 2015).

Phase I Clinical Study : A phase I study of DON given intravenously showed nausea and vomiting as dose-limiting toxic effects, highlighting the importance of dose management in clinical applications (Sklaroff, Casper, Magill, & Young, 1980).

Antiviral Effects : DON has been shown to possess antiviral effects against human parainfluenza virus type 2, mumps, and vesicular stomatitis viruses, indicating its potential in antiviral therapy (Nishio et al., 1990).

Mechanism of Action

Target of Action

6-Diazo-5-oxo-D-norleucine (DON) is a broadly active glutamine antagonist . It primarily targets glutamine-utilizing enzymes . These enzymes play a crucial role in various metabolic processes, including the synthesis of nucleosides, amino acids, and hexosamine sugars .

Mode of Action

DON inhibits its targets by covalent binding, or more precisely, by alkylation . Due to its structural similarity to glutamine, it can enter the catalytic centers of these enzymes and inhibit them . This inhibition disrupts the normal metabolic processes that rely on glutamine, leading to changes at the cellular level .

Biochemical Pathways

The primary biochemical pathway affected by DON is glutaminolysis . In this pathway, glutamine is hydrolyzed to glutamate and ammonia by the enzyme glutaminase . Glutamate, produced from glutamine by glutaminase and glutamine amidotransferase activities, may be further metabolized to alpha-ketoglutarate and provide a carbon skeleton source for the mitochondrial tricarboxylic acid cycle (TCA cycle) .

Pharmacokinetics

The pharmacokinetics of DON are currently under investigation. A phase I/IIa dose-escalation clinical trial is being conducted to assess the safety and pharmacokinetics of DON over a range of doses . The trial involves the administration of a single intravenous (IV) dose of DON to healthy adults, adults with uncomplicated malaria, and pediatric patients .

Result of Action

The inhibition of glutamine-utilizing enzymes by DON leads to a disruption in the normal metabolic processes of cells . This disruption can lead to apoptosis, or programmed cell death . In vitro studies have shown that DON treatment can cause DNA single-strand breaks .

Action Environment

The action, efficacy, and stability of DON can be influenced by various environmental factors. For instance, the recognition that multiple tumor types are glutamine-dependent has renewed interest in metabolic inhibitors such as DON . Furthermore, prodrug strategies for DON have been developed to enhance the delivery of the active compound to tumor tissues, including the CNS . These strategies aim to circumvent gastrointestinal (GI) toxicity, which was a major impediment to the successful clinical use of DON in the past .

Biochemical Analysis

Biochemical Properties

6-Diazo-5-oxo-D-norleucine is used as an inhibitor of different glutamine-utilizing enzymes . Due to its similarity to glutamine, it can enter catalytic centers of these enzymes and inhibits them by covalent binding, or more precisely, by alkylation .

Cellular Effects

This compound has been shown to have cytotoxic effects on many enzymes of nucleotide synthesis . In vitro studies have shown that this compound treatment led to apoptosis, or programmed cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a glutamine antagonist . It inhibits glutaminases and other glutamine-utilizing enzymes, including cytidine triphosphate synthase (CTPS), which uses glutamine in the synthesis of CTP .

Temporal Effects in Laboratory Settings

It is known that its use in whole animals is limited by its teratogenicity .

Metabolic Pathways

This compound is involved in the metabolic pathways of glutamine . It interacts with enzymes such as glutaminases and CTPS .

Properties

IUPAC Name |

(2R)-2-amino-6-diazo-5-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWQAMGASJSUIP-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)C=[N+]=[N-])C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)C=[N+]=[N-])[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71629-86-2 | |

| Record name | 6-Diazo-5-oxo-D-norleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071629862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Diazo-5-oxo-D-norleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-DIAZO-5-OXO-D-NORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG8X7GV6DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

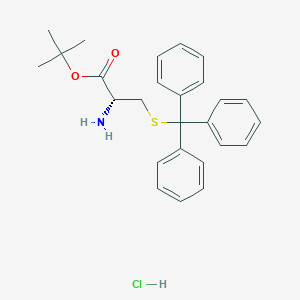

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-Diazo-5-oxo-D-norleucine interact with γ-glutamyl transpeptidase, and what are the downstream effects?

A: this compound acts as an affinity label for γ-glutamyl transpeptidase []. This means it binds to the enzyme's active site due to its structural similarity to the substrate, D-glutamine. This binding is irreversible and leads to the inactivation of the enzyme []. The inactivation occurs through covalent modification, with approximately one molecule of the inhibitor binding to the enzyme's small subunit for every 69000 g of enzyme []. The presence of maleate, which enhances the enzyme's glutaminase activity, significantly speeds up the inactivation process []. This inactivation ultimately disrupts the enzyme's role in glutathione metabolism and amino acid transport.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.